molecular formula C21H12BrNO5 B5112534 (3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one

(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one

Cat. No.: B5112534
M. Wt: 438.2 g/mol
InChI Key: JGMZPTQCKWRIRI-PTNGSMBKSA-N
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Description

(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Introduction of the nitrophenyl group: This can be done through a nitration reaction using nitric acid or a nitrating mixture.

    Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would include derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of various organic reactions.

Biology

    Biological activity studies: The compound can be tested for its biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Its derivatives may be explored for potential therapeutic applications.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
  • (3Z)-5-(4-methylphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one

Uniqueness

  • Bromine vs. Chlorine : The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and biological activity.
  • Substituent effects : Different substituents on the phenyl ring can lead to variations in the compound’s chemical and biological properties.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO5/c22-16-5-1-14(2-6-16)20-12-15(21(24)28-20)11-18-9-10-19(27-18)13-3-7-17(8-4-13)23(25)26/h1-12H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMZPTQCKWRIRI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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